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Summary of Clinical Trial Data

The table below summarizes the key efficacy and safety data from a Phase I study of milademetan in
combination with low-dose cytarabine (LDAC) with or without venetoclax for acute myeloid leukemia

(AML) [1] [2].

Trial Aspect Summary of Findings

Study Details Phase | trial (NCT03634228) in relapsed/refractory (R/R) or newly diagnosed
(ND) unfit TP53 wild-type AML patients (N=16) [1] [2].

Combination Milademetan + Low-Dose Cytarabine (LDAC) £ Venetoclax [1] [2].
Regimen
Efficacy Modest clinical response; 2 out of 16 patients (13%) achieved complete

remission with incomplete hematological recovery (CRh) [1] [2].

Primary Toxicity Significant gastrointestinal (Gl) toxicity was dose-limiting; 50% of patients
experienced Grade =3 Gl adverse events [1] [2].

Correlative Analysis  Treatment response was associated with a reduction in MCL1 and YTHDF2
Insight proteins within an immune-rich environment [1].
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Experimental Protocol: Key Methodologies from the
Phase | Study

For researchers designing related experiments, here are the core methodologies from the cited clinical trial

[1].
e 1. Patient Population & Study Design

o Population: Adults (=18 years) with TP53 wild-type AML, either R/R or ND unfit for intensive
chemotherapy.

o Design: The Phase | portion used a Bayesian 3 + 3 study design to determine the
Recommended Phase 2 Dose (RP2D). Four dose levels of milademetan with LDAC, with or

without venetoclax, were tested.
o Key Exclusion Criterion: Presence of TP53 mutation or prior treatment with an MDM2

inhibitor.
e 2. Correlative Analysis Techniques

o Sample Collection: Bone marrow and peripheral blood samples were collected at baseline
and the end of cycle 1.

o Single-Cell Proteomics: CyTOF (Cytometry by Time-of-Flight) was performed using a 51-
parameter panel to interrogate multiple signaling pathways, the p53-MDM2 axis, and pro/anti-
apoptotic molecules.

o Data Analysis: The analysis aimed to identify therapy-induced proteomic alterations and
mechanisms of adaptive response and resistance.

Mechanism of Action and Rationale for Combination
Therapy

The following diagram illustrates the theoretical mechanism of milademetan and its synergistic effect with

combination agents, based on the broader scientific rationale for MDM?2 inhibition [3].
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Mechanism of MDM2 Inhibition and Combination Therapy
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This diagram shows how milademetan disrupts the MDM2-p53 interaction, leading to p53 stabilization and

activation of cell death pathways. Combining MDM?2 inhibition with other agents like chemotherapy or

venetoclax is hypothesized to synergistically enhance cancer cell apoptosis [3] [1].

Key Considerations for Your Technical Support Center

Given the clinical findings, here are critical areas to focus on in your troubleshooting guides and FAQs:

¢ Managing Gastrointestinal Toxicity: This was the primary dose-limiting adverse event [1] [2]. Your
support center should provide detailed guidelines for prophylaxis, monitoring, and management of Gl

toxicity, potentially including dose modification protocols.

¢ Patient Selection Biomarkers: The correlative analysis suggests that factors like the reduction of
MCL1 and YTHDF2, as well as the immune microenvironment, may influence response [1].
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Emphasize the importance of robust biomarker testing, including confirmed TP53 wild-type status.

e Addressing Primary and Acquired Resistance: The modest response rate underscores the
challenge of resistance [1] [2]. FAQs could cover potential resistance mechanisms, such as the
activation of alternative survival pathways (e.g., ERK) or the emergence of p53 mutations, which are
known challenges with MDM2 inhibitors [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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